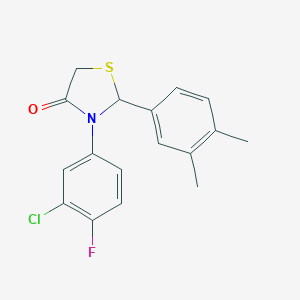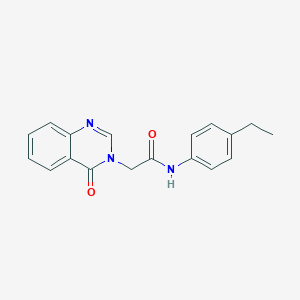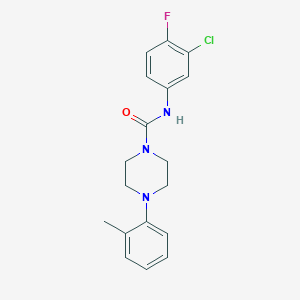![molecular formula C22H22N6O4 B277803 N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitro-2-furamide](/img/structure/B277803.png)
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitro-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitro-2-furamide, commonly known as DBF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBF is a derivative of furfurylidene malononitrile and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of DBF is not fully understood. However, studies have shown that it interacts with various cellular targets, including DNA, RNA, and proteins. DBF has been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. It has also been shown to inhibit the activity of viral enzymes, such as reverse transcriptase and protease, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
DBF has been found to have various biochemical and physiological effects. In vitro studies have shown that DBF inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and hepatitis C virus. In animal studies, DBF has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DBF in lab experiments is its broad-spectrum activity against various cellular targets. It is also relatively easy to synthesize and has a high purity. However, one of the limitations of using DBF is its potential toxicity. Studies have shown that DBF can cause DNA damage and cell death at high concentrations.
Direcciones Futuras
There are several future directions for the study of DBF. One of the areas of interest is the development of DBF-based drugs for the treatment of cancer and viral infections. Another area of interest is the use of DBF as a fluorescent dye in the detection of biomolecules. Future studies should also focus on the potential toxicity of DBF and its effects on the environment.
Conclusion:
In conclusion, DBF is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBF has been synthesized using various methods and has been extensively studied for its potential applications in medicine, agriculture, and material science. DBF interacts with various cellular targets and has been found to have anti-cancer, antiviral, and antibacterial properties. Although DBF has several advantages for lab experiments, its potential toxicity should be carefully considered. Future studies should focus on the development of DBF-based drugs and the potential toxicity of DBF.
Métodos De Síntesis
DBF has been synthesized using various methods, including the reaction of 5-nitro-2-furaldehyde with 4-diethylaminobenzaldehyde and 2-methyl-2H-1,2,3-benzotriazole in the presence of malononitrile. Another method involves the reaction of 5-nitro-2-furaldehyde with 4-diethylaminobenzaldehyde and 2-methyl-2H-1,2,3-benzotriazole in the presence of ammonium acetate. The synthesis of DBF is a complex process that requires careful attention to the reaction conditions to obtain a pure product.
Aplicaciones Científicas De Investigación
DBF has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DBF has been found to exhibit anticancer, antiviral, and antibacterial properties. It has also been shown to have anti-inflammatory and neuroprotective effects. In agriculture, DBF has been used as a pesticide due to its insecticidal properties. In material science, DBF has been used as a fluorescent dye in the detection of biomolecules.
Propiedades
Nombre del producto |
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitro-2-furamide |
|---|---|
Fórmula molecular |
C22H22N6O4 |
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
N-[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C22H22N6O4/c1-4-26(5-2)15-6-8-16(9-7-15)27-24-18-12-14(3)17(13-19(18)25-27)23-22(29)20-10-11-21(32-20)28(30)31/h6-13H,4-5H2,1-3H3,(H,23,29) |
Clave InChI |
UWKXVDAVUJJUIS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(O4)[N+](=O)[O-])C |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(O4)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277726.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1-ethyl-1H-benzimidazole](/img/structure/B277730.png)








